molecular formula C21H23BrP+ B098357 Triphenyl(propyl)phosphonium CAS No. 15912-75-1

Triphenyl(propyl)phosphonium

Cat. No.: B098357
CAS No.: 15912-75-1
M. Wt: 386.3 g/mol
InChI Key: XMQSELBBYSAURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(propyl)phosphonium is an organophosphorus compound characterized by a phosphonium ion bonded to three phenyl groups and one propyl group. This compound is often encountered in its bromide salt form, known as this compound bromide. It is widely used in organic synthesis and has applications in various scientific fields due to its unique chemical properties.

Scientific Research Applications

Chemistry: Triphenyl(propyl)phosphonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds through Wittig reactions.

Biology and Medicine: In biological research, this compound derivatives are used to study mitochondrial function due to their ability to accumulate in mitochondria. They are also explored for their potential antiviral properties, particularly against influenza virus A .

Industry: In industrial applications, this compound salts are used in the production of polymers and as intermediates in the synthesis of other chemical compounds.

Safety and Hazards

Triphenyl(propyl)phosphonium bromide is considered hazardous. It may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful in contact with skin and if swallowed .

Future Directions

There is a growing interest in the use of phosphonium-based ionic liquids in various applications such as separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . Developments in the confinement of phosphines within micro- or nano-environments are also being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromopropane. The reaction typically occurs in an organic solvent such as toluene or acetonitrile, under reflux conditions. The general reaction is as follows:

P(C6H5)3+CH3CH2CH2BrP(C6H5)3CH2CH2CH3Br\text{P(C}_6\text{H}_5\text{)}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3\text{CH}_2\text{CH}_2\text{CH}_3\text{Br} P(C6​H5​)3​+CH3​CH2​CH2​Br→P(C6​H5​)3​CH2​CH2​CH3​Br

Industrial Production Methods: On an industrial scale, the synthesis of this compound bromide follows similar principles but is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Triphenyl(propyl)phosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.

    Wittig Reactions: It is frequently used in Wittig reactions to form alkenes from aldehydes or ketones.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include hydroxide, cyanide, and alkoxides.

    Solvents: Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

    Conditions: Reactions are often carried out at elevated temperatures to facilitate the substitution process.

Major Products: The major products depend on the specific reaction but often include substituted phosphonium salts or alkenes in the case of Wittig reactions.

Comparison with Similar Compounds

  • Triphenylmethylphosphonium bromide
  • Triphenylethylphosphonium bromide
  • Triphenylbutylphosphonium bromide

Comparison: Triphenyl(propyl)phosphonium bromide is unique due to its specific propyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and butyl counterparts. This uniqueness makes it particularly useful in certain synthetic applications where the propyl group provides the desired steric and electronic effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Triphenyl(propyl)phosphonium can be achieved through the quaternization of Triphenylphosphine with 1-bromopropane.", "Starting Materials": [ "Triphenylphosphine", "1-bromopropane", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Dissolve 8.6 g of Triphenylphosphine and 8.2 g of Sodium hydride in 200 mL of Diethyl ether.", "Add 20 mL of 1-bromopropane to the reaction mixture and stir for 18 hours at room temperature.", "After 18 hours, filter the mixture and evaporate the solvent under reduced pressure.", "Dissolve the residue in 50 mL of Methanol and add 30 mL of water.", "Filter the resulting precipitate and wash it with water.", "Dry the product under vacuum to obtain Triphenyl(propyl)phosphonium as a white solid." ] }

CAS No.

15912-75-1

Molecular Formula

C21H23BrP+

Molecular Weight

386.3 g/mol

IUPAC Name

triphenyl(propyl)phosphanium;hydrobromide

InChI

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;

InChI Key

XMQSELBBYSAURN-UHFFFAOYSA-N

SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

15912-75-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenyl(propyl)phosphonium
Reactant of Route 2
Reactant of Route 2
Triphenyl(propyl)phosphonium
Reactant of Route 3
Triphenyl(propyl)phosphonium
Reactant of Route 4
Triphenyl(propyl)phosphonium
Reactant of Route 5
Triphenyl(propyl)phosphonium
Reactant of Route 6
Triphenyl(propyl)phosphonium
Customer
Q & A

Q1: What is the typical role of Triphenyl(propyl)phosphonium bromide in organic synthesis?

A1: this compound bromide is commonly employed as a Wittig reagent precursor. [, ] This means it reacts with strong bases to generate a phosphorus ylide, which can then undergo Wittig reactions with aldehydes or ketones. This reaction is a valuable tool for forming carbon-carbon double bonds in a controlled manner, allowing chemists to synthesize complex molecules with specific stereochemistry. []

Q2: Can you describe the structure of this compound bromide and how it influences its reactivity?

A2: this compound bromide consists of a central phosphorus atom bonded to three phenyl groups and one propyl group. [] The phosphorus atom carries a positive charge, making the compound a phosphonium salt. This positive charge, combined with the electron-withdrawing nature of the phenyl groups, makes the alpha-hydrogen on the propyl group relatively acidic. This acidity is crucial for ylide formation in the presence of a strong base. The structure of the propyl group and the nature of the base used can influence the stereochemistry of the alkene product formed in the subsequent Wittig reaction. []

Q3: Has the crystal structure of this compound bromide been determined? If so, what insights does it provide?

A3: Yes, the crystal structure of this compound bromide has been determined by X-ray crystallography. [] At low temperatures (102 K), the propyl group adopts an extended conformation. The three phenyl rings are arranged in a propeller-like configuration around the central phosphorus atom. This arrangement is typical for triphenylphosphonium compounds and minimizes steric hindrance around the phosphorus center. [] Understanding the crystal structure can be helpful in predicting the reactivity and behavior of the compound in various chemical reactions.

  1. Asymmetric Total Synthesis of (11R, 12S, 13S, 9Z, 15Z)‐9, 12, 13‐Trihydroxyoctadeca‐9, 15‐dienoic Acid, a self‐defensive agent against rice‐blast disease.
  2. Tri­phenyl­(propyl)­phospho­nium bromide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.